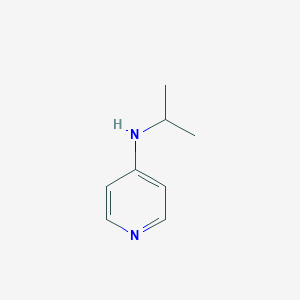

N-Isopropylpyridin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

179339-89-0 |

|---|---|

Molecular Formula |

C8H12N2 |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

N-propan-2-ylpyridin-4-amine |

InChI |

InChI=1S/C8H12N2/c1-7(2)10-8-3-5-9-6-4-8/h3-7H,1-2H3,(H,9,10) |

InChI Key |

BIPRNRDNBVGHNV-UHFFFAOYSA-N |

SMILES |

CC(C)NC1=CC=NC=C1 |

Canonical SMILES |

CC(C)NC1=CC=NC=C1 |

Synonyms |

2-Propanamine,N-4(1H)-pyridinylidene-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

N-Isopropylpyridin-4-amine chemical structure and properties

This technical guide provides a comprehensive analysis of N-Isopropylpyridin-4-amine (also known as 4-(Isopropylamino)pyridine), a critical heterocyclic intermediate in medicinal chemistry.

Core Scaffold for Kinase Inhibition and Ligand Design

Executive Summary

N-Isopropylpyridin-4-amine is a functionalized pyridine derivative characterized by a secondary amine at the 4-position substituted with an isopropyl group. It serves as a high-value pharmacophore in drug discovery, particularly in the development of Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors and Isocitrate Dehydrogenase (IDH) modulators. Its structural uniqueness lies in the "push-pull" electronic system where the electron-donating isopropylamino group significantly enhances the basicity and nucleophilicity of the pyridine ring nitrogen, making it a versatile ligand for metal catalysis and a key hydrogen-bonding motif in active site binding.

Chemical Identity & Structural Analysis[1]

The compound exists primarily as a free base or a hydrochloride salt. The 4-amino substituent is strongly resonance-donating, delocalizing electron density into the pyridine ring and concentrating it at the N1 position.

| Attribute | Details |

| IUPAC Name | N-(Propan-2-yl)pyridin-4-amine |

| Common Synonyms | 4-(Isopropylamino)pyridine; N-Isopropyl-4-pyridinamine |

| CAS Number | 34844-89-8 (Dihydrochloride); 45079645 (Free Base CID) |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol (Free Base); 209.11 g/mol (2HCl Salt) |

| SMILES | CC(C)NC1=CC=NC=C1 |

| InChI Key | DMMLYMQQBZGHLO-UHFFFAOYSA-N |

Electronic Properties & Basicity

Unlike unsubstituted pyridine (pKa ~5.2), the N-isopropylpyridin-4-amine is significantly more basic (pKa ~9.7–9.8).

-

Mechanism: The lone pair on the exocyclic amine nitrogen is delocalized into the aromatic π-system. This resonance stabilization is most effective at the 4-position, pushing electron density onto the ring nitrogen (N1).

-

Consequence: Protonation occurs preferentially at the ring nitrogen , not the exocyclic amine. This property is crucial for its role as a hydrogen bond acceptor in kinase hinge regions.

Physicochemical Profile

| Property | Value / Description | Note |

| Physical State | Off-white to pale yellow solid or viscous oil | Hygroscopic in salt form. |

| Melting Point | 131–133 °C (as HCl salt) | Free base MP is lower. |

| Solubility | High in MeOH, DMSO, DCM; Moderate in Water | Lipophilicity increased by isopropyl group. |

| LogP | ~1.3 (Calculated) | Optimal for CNS penetration potential. |

| pKa (Conj. Acid) | ~9.7 (Estimated) | Highly basic compared to pyridine. |

Synthetic Pathways[5][6][7][8]

Two primary methodologies are employed for synthesis: Reductive Amination (preferred for mild conditions) and Nucleophilic Aromatic Substitution (SNAr) (preferred for scale-up).

Method A: Reductive Amination (Mild/Selective)

This route avoids harsh heating and utilizes 4-aminopyridine, a readily available starting material.

-

Reagents: 4-Aminopyridine, Acetone, Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB), Acetic Acid.

-

Mechanism: Formation of a Schiff base (imine) followed by in situ hydride reduction.

Protocol:

-

Imine Formation: Dissolve 4-aminopyridine (1.0 eq) in Methanol/Acetic Acid (10:1). Add Acetone (3.0 eq) and stir at room temperature for 1 hour to equilibrate the imine.

-

Reduction: Cool to 0°C. Slowly add NaBH₃CN (1.5 eq) portion-wise.

-

Workup: Stir for 4 hours. Quench with saturated NaHCO₃. Extract with Dichloromethane (DCM).

-

Purification: Flash chromatography (MeOH/DCM) to yield the product.

Method B: SNAr Substitution (Industrial)

Utilizes the activated nature of 4-chloropyridine. The 4-position is highly electrophilic due to the electron-withdrawing nitrogen.[1]

-

Reagents: 4-Chloropyridine Hydrochloride, Isopropylamine (Excess), Ethanol or sealed tube neat.

-

Conditions: Reflux (80–100°C) or Microwave irradiation.

Protocol:

-

Mixing: Combine 4-chloropyridine HCl (1.0 eq) with Isopropylamine (5.0 eq) in a sealed pressure vessel.

-

Reaction: Heat to 120°C for 12 hours. The excess amine acts as both nucleophile and base scavenger.

-

Isolation: Evaporate excess amine. Basify residue with NaOH (2M). Extract with Ethyl Acetate.

Diagram: Synthesis Logic Flow

Figure 1: Dual synthetic pathways demonstrating the reductive amination (top) and nucleophilic aromatic substitution (bottom) routes.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffold

The N-isopropylpyridin-4-amine moiety is a privileged structure in kinase inhibitors, specifically targeting IRAK4 (Interleukin-1 Receptor-Associated Kinase 4).

-

Binding Mode: The pyridine ring nitrogen acts as a critical Hydrogen Bond Acceptor (HBA) interacting with the "hinge region" of the kinase ATP-binding pocket.

-

Selectivity Filter: The isopropyl group provides a hydrophobic bulk that fills the "gatekeeper" pocket or solvent-exposed region, often improving selectivity over other kinases by exploiting steric constraints.

-

Solubility: The secondary amine remains protonatable at physiological pH (depending on the exact drug environment), improving aqueous solubility and oral bioavailability.

Case Study: IRAK Degraders & Inhibitors

Recent patents (e.g., WO2022125790) highlight the use of 4-(isopropylamino)pyridine-3-carboxylate derivatives. In these structures, the N-isopropyl group tunes the electronic density of the pyridine, optimizing the bond strength with the E3 ligase or the target protein in PROTAC (Proteolysis Targeting Chimera) designs.

Diagram: Pharmacophore Interactions

Figure 2: Pharmacophore mapping showing the critical H-bond acceptor role of the pyridine nitrogen and hydrophobic filling by the isopropyl group.

Analytical Characterization

Researchers should expect the following spectral signatures for validation:

-

¹H NMR (DMSO-d₆ or CDCl₃):

-

Pyridine Ring: Two doublets (AA'BB' system) around δ 8.0–8.2 ppm (H2/H6) and δ 6.4–6.6 ppm (H3/H5). The upfield shift of H3/H5 confirms the strong electron-donating effect of the amine.

-

Isopropyl CH: A septet around δ 3.6–3.8 ppm.

-

Isopropyl CH₃: A strong doublet (6H) around δ 1.1–1.2 ppm.

-

NH: Broad singlet, chemical shift varies with concentration and solvent (typically δ 4.0–6.0 ppm).

-

-

Mass Spectrometry (ESI+):

-

Dominant peak at [M+H]⁺ = 137.1 .

-

Safety & Handling

GHS Classification:

-

Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

-

Handling: Use in a fume hood. The compound is basic and may cause chemical burns if handled improperly in high concentrations.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation or moisture absorption (hygroscopic salts).

References

-

PubChem. (2025). N-Isopropylpyridin-4-amine - Compound Summary. National Library of Medicine. [Link]

- Google Patents. (2022). WO2022125790A1 - IRAK degraders and uses thereof.

-

Organic Chemistry Portal. (2023). Reductive Amination: Sodium Cyanoborohydride Protocols. [Link]

-

Borch, R. F., et al. (1971).[2] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.[2] [Link]

-

Master Organic Chemistry. (2017). Reductive Amination Mechanism and Reagents. [Link]

Sources

N-isopropyl-4-aminopyridine CAS number 34844-89-8

An In-Depth Technical Guide to N-isopropyl-4-aminopyridine (CAS 34844-89-8) and its Pharmacological Context

Introduction

N-isopropyl-4-aminopyridine, identified by CAS number 34844-89-8, is a substituted aminopyridine derivative. It belongs to a class of compounds that has garnered significant attention in the fields of neuroscience and pharmacology. While specific data on the N-isopropyl derivative is limited, its structural parent, 4-aminopyridine (4-AP, also known as dalfampridine), is a well-characterized and clinically significant molecule[1][2]. 4-AP is a non-selective blocker of voltage-gated potassium (Kv) channels and is an FDA-approved medication for improving walking in patients with multiple sclerosis (MS)[1][3].

This guide provides a comprehensive technical overview of N-isopropyl-4-aminopyridine. By leveraging the extensive body of research on the 4-aminopyridine scaffold, we will elucidate its physicochemical properties, propose robust synthetic pathways, detail its underlying mechanism of action, and explore its potential applications. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work. The information presented for the target molecule is often inferred from the well-documented properties of 4-AP, providing a scientifically grounded framework for future investigation.

Physicochemical Properties and Analytical Characterization

The introduction of an isopropyl group to the 4-amino position of the pyridine ring is expected to significantly alter its physicochemical properties, primarily by increasing its lipophilicity and steric bulk. This modification can influence solubility, membrane permeability, and interactions with biological targets.

Comparative Physicochemical Data

The properties of the parent compound, 4-aminopyridine, are well-established. Below is a comparison with the projected properties of N-isopropyl-4-aminopyridine.

| Property | 4-Aminopyridine (4-AP) | N-isopropyl-4-aminopyridine (Projected) | Data Source |

| CAS Number | 504-24-5 | 34844-89-8 (dihydrochloride salt)[4] | [4][5] |

| Molecular Formula | C₅H₆N₂ | C₈H₁₂N₂ | - |

| Molar Mass | 94.11 g/mol | 136.20 g/mol | [1] |

| Appearance | White crystalline solid | Projected to be a solid or oil | [2] |

| Melting Point | 155-158 °C | Expected to be lower than 4-AP | [5] |

| Boiling Point | 273 °C | Expected to be higher than 4-AP | [5] |

| Water Solubility | Soluble (112 g/L at 20°C) | Expected to have lower water solubility | [5] |

| LogP (Octanol/Water) | -0.76 to 0.32 | Expected to be significantly higher (more lipophilic) | [5][6] |

| pKa | 9.11 - 9.17 | Expected to be similar or slightly higher due to the electron-donating nature of the alkyl group | [2][5] |

Projected Analytical Profile

For any new or sparsely characterized compound, robust analytical verification is paramount. Based on its structure, the following spectral characteristics are anticipated for N-isopropyl-4-aminopyridine.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key signals would include:

-

A doublet for the six methyl protons (-CH(CH₃ )₂) around 1.2 ppm.

-

A septet for the methine proton (-CH (CH₃)₂) around 3.6-4.0 ppm.

-

A broad singlet for the secondary amine proton (-NH -), which is exchangeable with D₂O.

-

Two distinct doublets in the aromatic region (6.5-8.5 ppm) corresponding to the protons on the pyridine ring, indicative of the C2/C6 and C3/C5 protons.

-

-

¹³C NMR Spectroscopy: The carbon spectrum should display six unique signals:

-

Two signals for the isopropyl group (one for the two equivalent methyl carbons and one for the methine carbon).

-

Four signals for the pyridine ring carbons, with the carbon attached to the nitrogen (C4) being significantly deshielded.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would provide confirmation of key functional groups.

-

A single, sharp N-H stretching band for the secondary amine around 3300-3500 cm⁻¹[7]. This contrasts with primary amines like 4-AP, which show a pair of bands[8].

-

Sp³ C-H stretching bands from the isopropyl group just below 3000 cm⁻¹.

-

Aromatic C=C and C=N stretching absorptions in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would confirm the molecular weight.

-

The molecular ion peak [M]⁺ should appear at m/z = 136.

-

A prominent fragment corresponding to the loss of a methyl group ([M-15]⁺) or the entire isopropyl group ([M-43]⁺) would be expected.

-

Synthesis and Manufacturing Pathways

Proposed Synthetic Routes

Two highly effective and widely used methods for the N-alkylation of amines are reductive amination and direct alkylation.

-

Reductive Amination (Preferred Route): This is often the cleanest and most efficient method. It involves the reaction of 4-aminopyridine with acetone to form an intermediate imine (or enamine), which is then reduced in situ to the secondary amine. The use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal as it is selective and tolerant of various functional groups.

-

Direct Nucleophilic Substitution: This route involves reacting 4-aminopyridine with an isopropyl halide, such as 2-bromopropane, in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) and a suitable solvent (e.g., acetonitrile). The primary challenge with this method is controlling the reaction to prevent over-alkylation, which can lead to the formation of the quaternary pyridinium salt.

Caption: Proposed synthetic routes to N-isopropyl-4-aminopyridine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a self-validating, lab-scale synthesis that prioritizes yield and purity.

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminopyridine (1.0 g, 10.6 mmol).

-

Solvent Addition: Dissolve the starting material in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (30 mL).

-

Reagent Addition: Add acetone (1.23 mL, 16.0 mmol, 1.5 equivalents) to the solution. Stir for 10 minutes at room temperature to allow for imine formation.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.38 g, 16.0 mmol, 1.5 equivalents). Causality Note: NaBH(OAc)₃ is chosen over harsher reducing agents like NaBH₄ because it is less basic and reduces the intermediate iminium ion much faster than it reduces the starting ketone, preventing side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-isopropyl-4-aminopyridine.

Mechanism of Action and Pharmacological Profile

The pharmacological activity of N-isopropyl-4-aminopyridine is presumed to be analogous to that of 4-AP, acting as a blocker of voltage-gated potassium (Kv) channels.[1]

Core Mechanism: Potassium Channel Blockade

In neurons, Kv channels are crucial for repolarizing the cell membrane after an action potential, which terminates the signal.[9] By blocking these channels, aminopyridines delay this repolarization, thereby prolonging the duration of the action potential.[1][3] This extended depolarization keeps voltage-gated calcium channels open for a longer period, leading to increased calcium influx into the presynaptic terminal. The elevated intracellular calcium concentration enhances the release of neurotransmitters (like acetylcholine) into the synaptic cleft, thereby strengthening signal transmission.[10][11]

In demyelinating diseases like multiple sclerosis, the loss of the insulating myelin sheath exposes Kv channels along the axon. This leads to a leakage of potassium ions, which can short-circuit the action potential and cause conduction failure. By blocking these exposed channels, 4-AP helps to restore signal conduction in demyelinated axons.[3][9]

Caption: Mechanism of Kv channel blockade by N-isopropyl-4-aminopyridine.

Structure-Activity Relationship (SAR) Insights

The addition of the N-isopropyl group is a critical modification that differentiates this molecule from 4-AP.

-

Lipophilicity: The isopropyl group significantly increases the molecule's lipophilicity (fat-solubility). This change is expected to enhance its ability to cross the blood-brain barrier, potentially leading to a more pronounced central nervous system (CNS) effect profile compared to 4-AP.

-

Potency and Selectivity: Alkyl substitutions on the amino group can alter the binding affinity and selectivity for different subtypes of Kv channels. While 4-AP is non-selective, it is plausible that the steric bulk of the isopropyl group could confer some degree of selectivity, a hypothesis that warrants experimental validation.

-

Metabolism: The isopropyl group may introduce new metabolic pathways, potentially altering the compound's half-life and pharmacokinetic profile compared to the parent molecule.

Applications and Research Horizons

Given its mechanism, N-isopropyl-4-aminopyridine holds potential in both established and novel therapeutic areas.

Established Applications of the 4-Aminopyridine Scaffold

-

Multiple Sclerosis (MS): The primary clinical use of 4-AP is to improve motor function and walking speed in MS patients.[3][12] This symptomatic treatment has demonstrated meaningful clinical benefits in a subset of the patient population.[3]

-

Research Tool: 4-AP is a standard pharmacological tool used in electrophysiology research to block potassium currents and study the effects on neuronal excitability and synaptic transmission.[1]

Potential and Future Research Directions

The unique properties of N-isopropyl-4-aminopyridine could make it a valuable candidate for further investigation.

-

CNS Disorders: Due to its predicted enhancement of blood-brain barrier penetration, this compound could be investigated for other neurological conditions characterized by impaired neuronal conduction, such as spinal cord injury or certain forms of ataxia.[2]

-

Neuroprotection: Recent studies suggest that 4-AP may have neuroprotective effects beyond its symptomatic role, potentially by reducing inflammation and axonal degeneration.[3][13] Investigating whether the N-isopropyl derivative shares or enhances these properties would be a valuable research avenue.

-

Channel Subtype Selectivity: A key research goal would be to profile the binding of N-isopropyl-4-aminopyridine against a panel of Kv channel subtypes. Discovering selectivity for a specific subtype (e.g., those prevalent in a particular brain region or disease state) could lead to the development of more targeted therapies with fewer side effects.

Safety, Handling, and Toxicology

Aminopyridine derivatives are potent neurotoxins and must be handled with extreme care.[14] The safety profile of N-isopropyl-4-aminopyridine should be assumed to be similar to or more potent than 4-aminopyridine until proven otherwise.

Toxicology Profile

4-Aminopyridine is highly toxic if ingested, inhaled, or absorbed through the skin.[14][15] It is a potent convulsant, and overdose can lead to dizziness, headache, seizures, respiratory distress, and cardiac arrhythmias.[2][14] Its high toxicity is underscored by its use as an avicide (bird poison) under the trade name Avitrol.[2][14]

Laboratory Handling and Safety Precautions

Strict adherence to safety protocols is mandatory when working with this class of compounds.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: All handling of solid material or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[16]

-

Handling: Avoid all contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[17] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.

References

-

Wikipedia. (n.d.). 4-Aminopyridine. Retrieved February 9, 2026, from [Link]

-

Taylor & Francis Online. (2022). 4-aminopyridine – Knowledge and References. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury - PMC. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminopyridine. Retrieved February 9, 2026, from [Link]

-

MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP). Retrieved February 9, 2026, from [Link]

-

PharmaCompass. (n.d.). 4 Aminopyridine | Drug Information, Uses, Side Effects, Chemistry. Retrieved February 9, 2026, from [Link]

-

Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka. Retrieved February 9, 2026, from [Link]

-

YouTube. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect - PMC. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. Retrieved February 9, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved February 9, 2026, from [Link]

-

PubMed. (n.d.). Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved February 9, 2026, from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved February 9, 2026, from [Link]

-

RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved February 9, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved February 9, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved February 9, 2026, from [Link]

- Google Patents. (n.d.). CN1807415A - 4-aminopyridine preparation method.

-

ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved February 9, 2026, from [Link]

-

Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis - PMC. Retrieved February 9, 2026, from [Link]

-

University of Massachusetts Boston. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved February 9, 2026, from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved February 9, 2026, from [Link]

Sources

- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 4-Aminopyridine | 504-24-5 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. mpbio.com [mpbio.com]

- 11. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 12. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. echemi.com [echemi.com]

- 16. biochemopharma.fr [biochemopharma.fr]

- 17. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to 4-(Isopropylamino)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(isopropylamino)pyridine, a pyridine derivative of significant interest in medicinal chemistry and drug development. We will delve into its fundamental chemical properties, explore common synthetic routes, and discuss its current and potential applications, offering insights for researchers in the field.

Core Molecular and Physical Properties

4-(Isopropylamino)pyridine, also known as N-isopropylpyridin-4-amine, is a substituted pyridine with an isopropylamino group at the 4-position of the pyridine ring. This substitution significantly influences the molecule's electronic properties and, consequently, its chemical reactivity and biological activity.

The key molecular and physical attributes are summarized below:

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | Inferred from structure |

| Molecular Weight | 136.20 g/mol | Inferred from structure |

| IUPAC Name | N-isopropylpyridin-4-amine | |

| CAS Number | 34844-89-8 (dihydrochloride salt) | [1] |

Note: The provided CAS number corresponds to the dihydrochloride salt of the compound.

Synthesis of 4-(Isopropylamino)pyridine

The synthesis of 4-(isopropylamino)pyridine can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired scale, and purity requirements. A common and logical approach involves the nucleophilic aromatic substitution of a suitable 4-substituted pyridine with isopropylamine.

A representative synthetic workflow is outlined below:

Sources

Comparative Technical Analysis: N-Isopropylpyridin-4-amine vs. 4-Dimethylaminopyridine (DMAP)

[1]

Executive Summary

This technical guide provides a structural and functional comparison between 4-Dimethylaminopyridine (DMAP) and its secondary amine analog, N-Isopropylpyridin-4-amine .[1][2] While these molecules share a 4-aminopyridine core, their divergence in substitution (tertiary vs. secondary amine) dictates mutually exclusive roles in drug development.[1][2] DMAP functions as a hypernucleophilic catalyst capable of transient acyl transfer, whereas N-Isopropylpyridin-4-amine serves as a stable nucleophilic building block for scaffold construction.[1][2] This analysis details their physicochemical properties, synthesis protocols, and mechanistic pathways to guide experimental design.[2]

Part 1: Structural & Electronic Profiling[1][2][3]

The fundamental difference lies in the exocyclic nitrogen.[2] DMAP possesses a fully substituted tertiary amine, preventing stable amide formation and enabling its catalytic turnover.[2] N-Isopropylpyridin-4-amine retains a proton (

Table 1: Physicochemical Comparison

| Property | 4-Dimethylaminopyridine (DMAP) | N-Isopropylpyridin-4-amine |

| CAS Number | 1122-58-3 | 34844-89-8 |

| Structure Type | Tertiary Amine (Hypernucleophile) | Secondary Amine (Nucleophile/H-Donor) |

| Molecular Weight | 122.17 g/mol | 136.19 g/mol |

| pKa (Conj.[1][2][3] Acid) | 9.6 – 9.7 [1] | ~9.5 – 9.8 (Estimated) |

| H-Bond Donors | 0 | 1 ( |

| Primary Function | Acylation Catalyst | Drug Intermediate / Scaffold |

| Reactivity Mode | Transient Acyl-Pyridinium Salt | Stable Amide/Urea Formation |

Mechanistic Divergence[2][3]

-

DMAP (The Catalyst): The electron-donating dimethylamino group stabilizes the acyl-pyridinium intermediate via resonance.[1][2] Because the exocyclic nitrogen has no protons to lose, the acyl group is transferred to the target nucleophile (alcohol/amine), regenerating DMAP.[2]

-

N-Isopropylpyridin-4-amine (The Substrate): The isopropyl group provides steric bulk and lipophilicity (

effect), but the presence of the

Part 2: Visualizing Reaction Pathways[1][2]

The following diagrams illustrate the distinct mechanistic fates of these two molecules when exposed to an acylating agent (e.g., Acetic Anhydride).

Diagram 1: DMAP Catalytic Cycle vs. N-Isopropylpyridin-4-amine Irreversible Capture[1][2]

Caption: DMAP regenerates after acyl transfer, while N-Isopropylpyridin-4-amine forms a stable amide bond.[1][2]

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Isopropylpyridin-4-amine

Objective: Synthesize the secondary amine scaffold via Nucleophilic Aromatic Substitution (

Reagents:

-

4-Chloropyridine HCl (1.0 eq)[1]

-

Isopropylamine (5.0 eq) – Acts as both reactant and base.[2]

-

Solvent: Ethanol or Water (High dielectric constant promotes

).[2]

Step-by-Step Workflow:

-

Setup: Charge a pressure tube or autoclave with 4-Chloropyridine HCl (10 g) and Ethanol (50 mL).

-

Addition: Slowly add Isopropylamine (20 mL) while cooling in an ice bath (exothermic reaction).

-

Reaction: Seal the vessel and heat to 120°C - 140°C for 12–18 hours.

-

Note: High temperature is required to overcome the deactivation of the pyridine ring [2].[2]

-

-

Workup:

-

Purification:

Protocol B: DMAP-Catalyzed Acylation (Standard Assay)

Objective: Demonstrate the catalytic efficiency of DMAP in esterification.

Reagents:

-

Substrate: tert-Butanol (Sterically hindered alcohol).[1][2]

-

Reagent: Acetic Anhydride (1.2 eq).[2]

-

Base: Triethylamine (1.5 eq) – Neutralizes the acid byproduct.[2]

-

Catalyst: DMAP (0.05 eq / 5 mol%).[2]

Step-by-Step Workflow:

-

Dissolution: Dissolve tert-butanol (10 mmol) in dry DCM (20 mL).

-

Catalyst Addition: Add Triethylamine (15 mmol) and DMAP (0.5 mmol). Stir until dissolved.

-

Acylation: Add Acetic Anhydride (12 mmol) dropwise at 0°C.

-

Monitoring: Warm to room temperature. Monitor via TLC (Hexane:EtOAc 8:2).[2] Reaction is typically complete in <1 hour.[2]

-

Quench: Add saturated

solution to hydrolyze excess anhydride. -

Isolation: Separate organic layer, wash with brine, dry, and concentrate.[2]

Part 4: Safety & Handling

Both compounds are aminopyridines and share specific toxicity profiles.[2]

-

Toxicity: DMAP is highly toxic if swallowed (LD50 oral rat ~140 mg/kg) and can be absorbed through the skin [3].[2] N-Isopropylpyridin-4-amine should be treated with similar caution (Skin Irritant, Acute Tox).[1][2]

-

PPE: Wear nitrile gloves, lab coat, and safety goggles.[2] Handle exclusively in a fume hood.

-

Storage: Store in a cool, dry place. DMAP is hygroscopic; keep tightly sealed to maintain catalytic activity.[2]

References

-

Wikipedia . 4-Dimethylaminopyridine (DMAP).[1][2] Accessed via Search. Link[2]

-

GuideChem . Synthesis and Properties of 4-Chloropyridine derivatives. Accessed via Search. Link

-

PubChem . 4-Dimethylaminopyridine Compound Summary. National Library of Medicine. Link

-

AK Scientific . N-Isopropylpyridin-4-amine dihydrochloride Product Page. Link

Technical Guide: Solubility Profiling of N-Isopropylpyridin-4-amine in Organic Solvents

[1]

Executive Summary

N-Isopropylpyridin-4-amine (CAS: Variable based on salt form/purity, often synthesized in-situ) is a secondary aminopyridine derivative widely utilized as a nucleophilic catalyst and a structural motif in kinase inhibitors.[1][2] Precise solubility data is a prerequisite for optimizing reaction yields, designing crystallization purification steps, and selecting green solvent alternatives.[1][2]

This guide outlines a self-validating Laser Monitoring Protocol to determine the solubility mole fraction (

Chemical Profile & Physicochemical Context[1][3][4][5][6][7][8][9][10][11]

-

IUPAC Name:

-(propan-2-yl)pyridin-4-amine[1] -

Molecular Formula:

[1][2] -

Molecular Weight:

[1][2] -

Structural Features:

Solubility Behavior Hypothesis: Unlike 4-aminopyridine (which is highly soluble in water), the N-isopropyl substitution significantly increases the logP, shifting the solubility preference toward mid-polarity organic solvents (e.g., Ethanol, Ethyl Acetate) and chlorinated solvents (DCM), while reducing aqueous solubility.[1][2]

Experimental Protocol: Laser Monitoring Observation Technique

The Laser Monitoring Observation Technique is superior to the static shake-flask method for process engineering because it detects the exact moment of phase transition (dissolution) dynamically, minimizing equilibration time errors.[1][2]

Reagents & Apparatus[2]

-

Solute: N-Isopropylpyridin-4-amine (Re-crystallized, Purity

by HPLC).[1][2] -

Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene, 1,4-Dioxane (Analytical Grade, dried over molecular sieves).[1][2]

-

Equipment:

Step-by-Step Workflow

-

Preparation: Weigh a precise mass of solvent (

) into the jacketed vessel.[2] Set the starting temperature ( -

Initial Addition: Add a known mass of solute (

) until the solution becomes turbid (heterogeneous solid-liquid mixture).[2] -

Laser Alignment: Direct the laser beam through the suspension.[2] The undissolved particles will scatter the light, resulting in low intensity at the detector.

-

Dynamic Heating: Slowly increase the temperature (

) while stirring ( -

Phase Transition Detection: Monitor the laser intensity. As the solute dissolves, scattering decreases.[2] The temperature at which the laser intensity reaches a maximum constant plateau corresponds to the saturation temperature (

) for that specific mass fraction.[2] -

Gravimetric Iteration: Add a small increment of solute (

) to the same vessel, rendering the solution turbid again.[2] Repeat the heating process to find the next

Workflow Visualization[2]

Figure 1: Iterative Laser Monitoring workflow for determining the solubility curve.

Data Analysis & Thermodynamic Modeling

Raw data (masses

Mole Fraction Calculation

Modified Apelblat Equation

The empirical Modified Apelblat model is the industry standard for correlating solubility with temperature.[2] It accounts for the non-ideal behavior of the solution:

12-

A, B, C: Empirical parameters derived via multiple linear regression.

-

Validation: A Relative Average Deviation (RAD)

indicates high-quality data.

Thermodynamic Parameters (van't Hoff Analysis)

To understand the driving forces of dissolution, calculate the apparent standard enthalpy (

Interpretation Guide:

Solubility Trends & Solvent Selection[1]

Based on the structural homology with 4-Aminopyridine and 2-Aminopyridine , the expected solubility profile for N-Isopropylpyridin-4-amine is ranked below. This ranking guides solvent selection for synthesis and crystallization.[2]

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |

| Polar Protic | Methanol, Ethanol | Very High | Strong H-bonding between solvent -OH and pyridine N / amine -NH-.[1] |

| Polar Aprotic | DMSO, DMF, NMP | High | Dipole-dipole interactions; excellent for synthesis reaction media.[1][2] |

| Chlorinated | Chloroform, DCM | High | Interaction between acidic proton of solvent and basic pyridine nitrogen.[2] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for crystallization (cooling yields high recovery).[2] |

| Non-Polar | Hexane, Heptane | Low | Limited interaction; ideal as anti-solvents to force precipitation.[2] |

Process Decision Matrix[2]

Figure 2: Solvent selection strategy based on solubility magnitude.[1]

References

-

Jouyban, A. (2019).[2] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[2] (Standard reference for solubility protocols).

-

Wei, D., et al. (2022).[1][2] "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents." Journal of Chemical & Engineering Data. Link (Methodological basis for aminopyridine solubility).[2]

-

Black, S., et al. (2013).[1][2] "Laser Microinterferometry for API Solubility and Phase Equilibria." Pharmaceutics.[2][3][4][5][6] Link (Validation of laser monitoring technique).[2]

-

PubChem. (2024).[2] "Compound Summary: 4-Aminopyridine." National Library of Medicine.[2] Link (Physicochemical property baseline).[2]

-

Apelblat, A., & Manzurola, E. (1999).[1][2] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.[1] (Origin of the Modified Apelblat Equation).

Sources

- 1. CAS 32954-43-1: Pendecamaine | CymitQuimica [cymitquimica.com]

- 2. 4-Aminopyridine 0.98 4AP [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. JP2021535089A - Thiadiazole IRAK4 inhibitor - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CA2964982C - Heteroaryl compounds as irak inhibitors and uses thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the pKa Values of N-Isopropylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

N-Isopropylpyridin-4-amine possesses two key ionizable centers: the endocyclic pyridinic nitrogen and the exocyclic secondary amine. The protonation state of these nitrogens at physiological pH (typically around 7.4) dictates the molecule's overall charge, polarity, and interaction with biological targets.

The Duality of Basicity: Pyridinic vs. Secondary Amine Nitrogen

N-Isopropylpyridin-4-amine presents a fascinating case study in competitive protonation. The lone pair of electrons on the pyridinic nitrogen is part of the aromatic sextet, while the lone pair on the exocyclic secondary amine is localized. The basicity of each nitrogen is influenced by a combination of electronic and steric factors.

The isopropyl group, being an electron-donating group, increases the electron density on the exocyclic nitrogen, thereby enhancing its basicity.[1] Concurrently, the amino group at the 4-position of the pyridine ring donates electron density into the ring through resonance, which increases the basicity of the pyridinic nitrogen compared to unsubstituted pyridine.[2][3]

dot

Caption: Acid-base equilibria of N-Isopropylpyridin-4-amine.

Comparative Analysis of pKa Values

| Compound | Structure | pKa of Conjugate Acid | Reference |

| Pyridine | C5H5N | 5.25 | [5] |

| 4-Aminopyridine | C5H6N2 | 9.17 | [6] |

| 4-Methylpyridine | C6H7N | 6.02 | [5] |

| 4-Isopropylpyridine | C8H11N | ~6.0 (estimated) | [7] |

| Diethylamine | C4H11N | 10.98 | [8] |

| Isopropylamine | C3H9N | 10.6 | [8] |

The significant increase in basicity from pyridine to 4-aminopyridine (pKa jump from 5.25 to 9.17) is a direct consequence of the electron-donating amino group.[5][6] This effect is primarily due to the resonance delocalization of the amino lone pair into the pyridine ring, which greatly increases the electron density on the ring nitrogen. Alkyl groups at the 4-position also increase basicity through an inductive effect, though to a lesser extent.[5]

Based on these trends, the pKa for the protonation of the pyridinic nitrogen in N-Isopropylpyridin-4-amine is expected to be slightly higher than that of 4-aminopyridine, likely in the range of 9.2-9.5 . The electron-donating nature of the isopropyl group on the exocyclic nitrogen will further enhance the electron-donating capacity of the amino group as a whole.

For the secondary amine , its basicity will be influenced by the electron-withdrawing nature of the pyridine ring and the electron-donating nature of the isopropyl group. Aliphatic secondary amines typically have pKa values in the range of 10.5-11.0.[8] The electron-withdrawing effect of the 4-pyridyl group will reduce the basicity of the exocyclic amine. Therefore, the pKa for the protonation of the secondary amine is predicted to be lower than that of a typical dialkylamine.

The Impact of Steric and Electronic Effects

The interplay of electronic and steric effects is crucial in determining the pKa of substituted pyridines.[3]

-

Electronic Effects : Electron-donating groups (like alkyl and amino groups) increase the electron density on the nitrogen atom, making it a stronger base (higher pKa).[1] Conversely, electron-withdrawing groups decrease basicity.

-

Steric Hindrance : Bulky substituents near the nitrogen atom can impede the approach of a proton, thereby reducing basicity.[9] This effect is more pronounced for substituents at the 2- or 6-positions of the pyridine ring.[10] In the case of N-Isopropylpyridin-4-amine, the isopropyl group is attached to the exocyclic nitrogen and is relatively distant from the pyridinic nitrogen, so steric hindrance at the ring nitrogen is minimal.

dot

Caption: Factors influencing the pKa of N-Isopropylpyridin-4-amine.

Experimental Determination of pKa

For definitive pKa values, experimental determination is essential. The two most common and reliable methods are potentiometric titration and UV-Vis spectroscopy.

This method involves the gradual addition of a strong acid (e.g., HCl) to a solution of the amine and monitoring the resulting pH change.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of N-Isopropylpyridin-4-amine and dissolve it in deionized water to a known concentration (e.g., 0.01 M).

-

Calibration of the pH Electrode: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration: Place the pH electrode in the analyte solution and begin adding a standardized solution of HCl (e.g., 0.1 M) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with two pKa values, two inflection points will be observed on the titration curve.

dot

Caption: Workflow for pKa determination by potentiometric titration.

This technique relies on the difference in the UV-Vis absorption spectra of the protonated and non-protonated forms of the molecule.

Step-by-Step Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa(s).

-

Preparation of Sample Solutions: Prepare a stock solution of N-Isopropylpyridin-4-amine in a suitable solvent (e.g., methanol or water). Add a small, constant aliquot of the stock solution to each buffer solution.

-

Spectral Measurement: Measure the UV-Vis absorption spectrum of each sample solution.

-

Data Analysis: Identify a wavelength where the absorbance of the protonated and non-protonated species differs significantly. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa value.

Computational Prediction of pKa

In the absence of experimental data, computational methods provide a powerful tool for estimating pKa values.[11] These methods utilize quantum mechanical calculations to determine the free energy change of the protonation reaction in the gas phase and in solution.[12] The Polarizable Continuum Model (PCM) is a commonly used solvation model in these calculations.[11]

Workflow for Computational pKa Prediction:

-

Geometry Optimization: Optimize the three-dimensional structures of the neutral molecule and its protonated forms (both pyridinium and secondary ammonium ions) using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima and to obtain the zero-point vibrational energies and thermal corrections.

-

Solvation Energy Calculation: Calculate the solvation free energies of all species using a continuum solvation model like CPCM.[11]

-

pKa Calculation: Use the calculated free energies in a thermodynamic cycle to determine the pKa values.

Conclusion

References

-

PubChem. N-isopropyl-N'-phenyl-p-phenylenediamine. [Link]

-

Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

-

YouTube. basicity of pyridine-heterocyclic compounds (chemmasters.online). [Link]

-

PubChem. 4-Isopropylpyridine. [Link]

-

PubChem. 4-Aminopyridine. [Link]

-

Croatian Chemical Society. Simple Method for the Estimation of pKa of Amines. [Link]

-

Iraqi Journal of Science. Effect of atomic Charge on pka 's of Substituted pyridines. [Link]

-

Chemistry Stack Exchange. Basicity of substituted pyridines. [Link]

-

PubChem. 2-Isopropylpyridin-4-amine. [Link]

-

ResearchGate. Steric Effects in Alkylpyrimidines. [Link]

-

ResearchGate. Simple Method for the Estimation of pKa of Amines. [Link]

-

ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]

-

Chemistry LibreTexts. 21.4: Acidity and Basicity of Amines. [Link]

-

Wikipedia. 4-Aminopyridine. [Link]

-

National Center for Biotechnology Information. Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

-

Chemistry Steps. pKa and Acid Strength - What Factors Affect the Acidity. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

Scribd. Effect of Substituents On Basicity of Pyridine. [Link]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

-

Rupp, M. Predicting the pKa of Small Molecules. [Link]

-

National Center for Biotechnology Information. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]

-

Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]

-

ResearchGate. Isopropyl 4-aminobenzoate. [Link]

-

MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

-

Vedantu. Among the following substituted pyridines the most class 12 chemistry CBSE. [Link]

-

ResearchGate. How does one calculate Pka value for Pyridinium by using pka value of pyridine?. [Link]

-

National Center for Biotechnology Information. Basicity of pyridine and some substituted pyridines in ionic liquids. [Link]

-

Royal Society of Chemistry. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. [Link]

-

PubChem. 6-(Propan-2-yl)pyrimidin-4-amine. [Link]

Sources

- 1. Among the following substituted pyridines the most class 12 chemistry CBSE [vedantu.com]

- 2. youtube.com [youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scribd.com [scribd.com]

- 6. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Isopropylpyridine | C8H11N | CID 69674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hrcak.srce.hr [hrcak.srce.hr]

N-Isopropylpyridin-4-amine safety data sheet (SDS) hazards

The following technical guide details the hazard profile, handling protocols, and emergency response strategies for N-Isopropylpyridin-4-amine (and its hydrochloride salt).

This document synthesizes available vendor data with structure-activity relationship (SAR) logic derived from the 4-aminopyridine (4-AP) pharmacophore. Due to the limited specific toxicological data for this derivative, the Precautionary Principle is applied , categorizing the substance based on the high-risk profile of its parent scaffold.

Chemical Identity & Significance[1][2][3]

N-Isopropylpyridin-4-amine is a secondary amine intermediate frequently employed in the synthesis of kinase inhibitors and GPCR ligands. It is structurally distinct from the highly toxic 4-aminopyridine (4-AP) by the presence of an isopropyl group on the exocyclic nitrogen, which modulates its lipophilicity and basicity.

| Property | Data |

| Chemical Name | N-Isopropylpyridin-4-amine (dihydrochloride salt common) |

| Synonyms | 4-(Isopropylamino)pyridine; N-(1-methylethyl)pyridin-4-amine |

| CAS Number | 34844-89-8 (Dihydrochloride); Free base unlisted in major public registries |

| Molecular Formula | C₈H₁₂N₂ (Free base) / C₈H₁₄Cl₂N₂ (2HCl salt) |

| Molecular Weight | 136.20 g/mol (Free base) / 209.11 g/mol (2HCl salt) |

| Physical State | White to off-white crystalline solid (Salt); Viscous oil (Free base) |

| Solubility | Highly soluble in water (Salt); Soluble in DCM, MeOH (Free base) |

Hazard Profiling: The "Read-Across" Logic

While some vendors list this compound as "Not Hazardous" due to a lack of specific animal testing data, this classification is scientifically insufficient for a 4-aminopyridine derivative.

The Pharmacophore Risk

The parent compound, 4-Aminopyridine (Fampridine) , is a potent voltage-gated potassium channel (

Structure-Activity Relationship (SAR) Analysis:

-

N-Alkylation Effect: Substitution on the exocyclic nitrogen (e.g., isopropyl) generally reduces affinity for the

channel pore compared to the unsubstituted amine. -

Toxicity Prediction: While likely less toxic than 4-AP (LD50 ~20 mg/kg in rats), N-Isopropylpyridin-4-amine retains the basic nitrogen and pyridine core, suggesting it should be treated as Harmful (Acute Tox. 4) rather than Fatal (Acute Tox. 1/2), but the risk of neurotoxicity remains.

Visualization: Hazard Decision Logic

The following diagram illustrates the logical pathway used to determine the safety protocols for this compound in the absence of complete toxicological data.

Figure 1: Hazard Classification Decision Tree. The N-isopropyl substitution mitigates but does not eliminate the neurotoxic potential of the 4-aminopyridine core.

GHS Hazard Classification (Synthesized)

Based on the SAR analysis and standard protocols for alkyl-aminopyridines, the following GHS classification is recommended for laboratory safety management.

| Hazard Class | Category | Hazard Statement (H-Code) |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[2] |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[2] |

Signal Word: WARNING

Handling & Exposure Controls

Engineering Controls

-

Primary Barrier: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood .

-

Powder Management: If handling the dihydrochloride salt (powder), use a static-dissipative balance enclosure to prevent aerosolization.

Personal Protective Equipment (PPE) Matrix

Reliable protection depends on material compatibility. Pyridines can permeate standard latex; therefore, nitrile is the minimum standard.

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (0.11 mm) | Minimum breakthrough time >480 min for solid salts. Double glove for free base oil. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of severe eye irritation (H319). |

| Respiratory | N95 / P100 | Required only if working outside a hood (e.g., spill cleanup). |

| Clothing | Lab Coat (Cotton/Poly) | Standard splash protection. |

Experimental Protocol: Safe Solubilization

-

Weighing: Tare vial inside the fume hood. Transfer solid using a disposable spatula.

-

Solvent Addition: Add DCM or Methanol slowly. The dissolution of the hydrochloride salt may be endothermic.

-

Neutralization (If Free Base needed): If converting salt to free base using NaOH/NaHCO₃, expect biphasic partitioning. The free base will reside in the organic layer. Caution: The free base is significantly more skin-permeable than the salt.

Emergency Response & First Aid

In the event of exposure, immediate action is required to prevent systemic absorption and potential neurotoxicity.

Response Workflow

The following diagram outlines the critical steps for responding to exposure, prioritizing the neutralization of the neurotoxic threat.

Figure 2: Emergency Response Algorithm. Note the specific instruction to inform medical personnel of the compound's relationship to 4-Aminopyridine.

Medical Note to Physician

Treat as a potential Potassium Channel Blocker .

-

Symptoms: Anxiety, paresthesia, tremors, metabolic acidosis, and tonic-clonic seizures.

-

Antidote: No specific antidote exists. Seizures are typically responsive to benzodiazepines (e.g., Diazepam, Lorazepam).

-

Contraindication: Avoid agents that lower the seizure threshold.

References

-

AK Scientific. (2024). Safety Data Sheet: N-Isopropylpyridin-4-amine dihydrochloride (CAS 34844-89-8).[3] Retrieved from .

-

PubChem. (2025).[4] Compound Summary: 4-Isopropylpyridine (CAS 696-30-0) & Related Pyridinamines.[4] National Library of Medicine. Retrieved from .

-

Spyker, D. A., et al. (1980).[5] Poisoning with 4-aminopyridine: Report of three cases.[5] Clinical Toxicology, 16(4), 487–497.[5] (Cited for 4-AP toxicity mechanism).[5]

-

Alchem Pharmtech. (2024). Product Catalog: N-Isopropylpyridin-4-amine dihydrochloride.[6][3] Retrieved from .

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Isopropylpyridin-4-amine (Isomer Analog). Retrieved from .

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. lobachemie.com [lobachemie.com]

- 3. 34844-89-8 N-Isopropylpyridin-4-amine dihydrochloride AKSci 3648DG [aksci.com]

- 4. 4-Isopropylpyridine | C8H11N | CID 69674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Review of 29 Incidents Involving 4-Aminopyridine in Non-target Species Reported to the ASPCA Animal Poison Control Center - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alchempharmtech.com [alchempharmtech.com]

Technical Deep Dive: Synthesis Strategies for 4-(Isopropylamino)pyridine

Executive Summary

The synthesis of

This guide deconstructs the three primary synthetic pathways—Nucleophilic Aromatic Substitution (

Part 1: Strategic Decision Matrix

Selecting the correct protocol depends heavily on the available starting materials and the scale of operation.

-

Choose

if you have access to high-pressure reactors (autoclaves) and cost is the primary driver.[1] -

Choose Reductive Amination for bench-scale precision, mild conditions, or if you lack high-pressure equipment.[1]

-

Choose Buchwald-Hartwig only if the pyridine ring contains other sensitive halogens or functional groups that cannot survive

conditions.[1]

Decision Workflow (Visualization)

Figure 1: Strategic selection of synthesis pathway based on precursor availability and equipment constraints.

Part 2: Method A - The Industrial Standard ( )

Core Mechanism: Nucleophilic Aromatic Substitution.[1][2][3][4][5] Primary Challenge: The instability of 4-chloropyridine free base and the volatility of isopropylamine.

Mechanistic Insight

The 4-position of the pyridine ring is electrophilic due to the electron-withdrawing nature of the nitrogen atom. However, simple heating of 4-chloropyridine with isopropylamine is often insufficient because the amine can protonate the pyridine nitrogen, deactivating the ring towards nucleophilic attack. Successful protocols often utilize the hydrochloride salt of 4-chloropyridine to prevent polymerization of the starting material, combined with a large excess of isopropylamine to act as both nucleophile and base.

Protocol: High-Pressure Substitution

Scale: 100 mmol Yield Target: 85-95%[1]

-

Preparation of Starting Material:

-

Charging the Reactor:

-

In a stainless steel autoclave (Parr reactor), charge 4-chloropyridine HCl (15.0 g, 100 mmol).

-

Add Isopropylamine (50 mL, ~580 mmol).

-

Note: The large excess serves as the solvent and scavenges the HCl released. No additional solvent (water/ethanol) is strictly necessary, maximizing collision frequency.

-

-

Reaction:

-

Seal the autoclave.

-

Heat to 140°C for 12–16 hours .

-

Pressure Warning: Internal pressure will rise significantly (approx. 15–20 bar) due to isopropylamine vapor pressure (b.p. 33°C).[1]

-

-

Workup:

-

Purification:

-

Recrystallize from Hexane/Ethyl Acetate if necessary.[1]

-

Part 3: Method B - The Precision Approach (Reductive Amination)

Core Mechanism: Imine formation followed by hydride reduction.[1] Primary Challenge: Preventing over-alkylation or reduction of the pyridine ring.

Mechanistic Insight

Direct alkylation of 4-aminopyridine with isopropyl halides is messy, leading to poly-alkylation and ring nitrogen quaternization.[1] Reductive amination using acetone is self-limiting to the mono-isopropyl product because the steric bulk of the isopropyl group hinders a second addition.

We utilize Sodium Triacetoxyborohydride (

Protocol: Titanium-Mediated Reductive Amination

Scale: 20 mmol Yield Target: 75-85%[1]

-

Imine Formation:

-

In a dry flask under

, dissolve 4-Aminopyridine (1.88 g, 20 mmol) in 1,2-Dichloroethane (DCE) (40 mL). -

Add Acetone (1.74 g, 30 mmol, 1.5 eq).

-

Add Titanium(IV) isopropoxide (

) (6.25 g, 22 mmol, 1.1 eq). -

Causality:

acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine. -

Stir at room temperature for 6–8 hours.

-

-

Reduction:

-

Add

(6.36 g, 30 mmol, 1.5 eq) in one portion. -

Stir at room temperature for 12 hours.

-

-

Quench & Workup:

Reaction Pathway (Visualization)[6][7]

Figure 2: Step-wise mechanism of Titanium-mediated reductive amination.[1]

Part 4: Comparative Data Analysis

The following table summarizes the trade-offs between the two primary methods to assist in process selection.

| Feature | Method A ( | Method B (Reductive Amination) |

| Starting Material | 4-Chloropyridine HCl | 4-Aminopyridine |

| Reagent Cost | Low | Moderate ( |

| Equipment | Autoclave (High Pressure) | Standard Glassware |

| Temperature | High (140°C) | Room Temperature (25°C) |

| Safety Profile | Pressure hazard; Volatile amine | Boron waste; Titanium waste |

| Scalability | Excellent (Industrial) | Good (Lab/Pilot) |

| Primary Impurity | Unreacted Chloride | Bis-alkylated byproduct (Trace) |

Part 5: Characterization & Validation

Regardless of the synthesis method, the identity of the product must be validated.

-

1H NMR (DMSO-d6, 400 MHz):

-

TLC:

References

-

Torasemide Intermediate Synthesis

- Context: Industrial applic

- Source: Patent WO2003097603A1, "Process for the prepar

-

Link:[1]

-

Reductive Amination Mechanisms

-

Buchwald-Hartwig Coupling on Pyridines

-

Nucleophilic Arom

):- Context: Mechanistic explanation of pyridine activ

- Source: Master Organic Chemistry, "Nucleophilic Arom

-

Link:

Sources

- 1. Process for the preparation of torsemide and related intermediates - Patent US-7378527-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Biological activity of N-Isopropylpyridin-4-amine derivatives

Topic: Biological Activity and Medicinal Chemistry of N-Isopropylpyridin-4-amine Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The N-isopropylpyridin-4-amine moiety represents a privileged scaffold in modern medicinal chemistry, distinguished by its role as a critical pharmacophore in the design of Type I and Type II kinase inhibitors . Unlike the unsubstituted 4-aminopyridine (a non-selective potassium channel blocker), the N-isopropyl derivative serves as a refined hinge-binding motif, primarily targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) and Isocitrate Dehydrogenase (IDH) .

This guide analyzes the structural utility of this scaffold, detailing its synthesis via nucleophilic aromatic substitution (

Chemical Biology & Structure-Activity Relationship (SAR)

The N-isopropylpyridin-4-amine core functions as an ATP-mimetic. Its biological activity is governed by three structural determinants:

-

The Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor. In the kinase ATP-binding pocket, this nitrogen typically interacts with the "hinge region" backbone (e.g., Val/Ala residues).

-

The 4-Amino Group (NH): Acts as a hydrogen bond donor to the hinge region.

-

The N-Isopropyl Group: This is the critical selectivity filter.

-

Steric Occlusion: The bulky isopropyl group fills the hydrophobic pocket (often the ribose-binding pocket or a solvent-exposed region depending on binding mode), preventing the "flat" intercalation associated with non-specific DNA binding or non-selective channel blocking.

-

Lipophilicity: Enhances membrane permeability (

modulation) compared to the primary amine, facilitating intracellular target engagement.

-

SAR Visualization

The following diagram illustrates the functional derivatization of the core scaffold.

Primary Biological Target: IRAK-4 Inhibition[1]

The most prominent application of N-isopropylpyridin-4-amine derivatives is in the inhibition of IRAK-4 , a serine/threonine kinase central to the innate immune response.

Mechanism of Action

IRAK-4 is the apical kinase in the signaling cascade initiated by Toll-like Receptors (TLRs) and the Interleukin-1 Receptor (IL-1R) .[1][2]

-

Activation: Ligand binding (e.g., LPS, IL-1

) recruits MyD88. -

Assembly: MyD88 recruits IRAK-4, forming the "Myddosome."

-

Phosphorylation: IRAK-4 autophosphorylates and subsequently phosphorylates IRAK-1/2.

-

Propagation: This triggers TRAF6 ubiquitination, activating TAK1, and ultimately releasing NF-

B .[3]

N-isopropylpyridin-4-amine derivatives bind to the ATP-pocket of IRAK-4, blocking the phosphorylation step. This halts the production of pro-inflammatory cytokines (TNF-

Signaling Pathway Diagram

Experimental Protocols

A. Chemical Synthesis (Nucleophilic Aromatic Substitution)

The synthesis of the core scaffold is a robust self-validating protocol utilizing

Protocol:

-

Reagents: 2-bromo-4-fluoropyridine (1.0 eq), Isopropylamine (2.0 - 3.0 eq), DIEA (N,N-Diisopropylethylamine, 1.5 eq), Solvent: NMP (N-Methyl-2-pyrrolidone) or DMA.

-

Procedure:

-

Dissolve 2-bromo-4-fluoropyridine in NMP under an inert atmosphere (

). -

Add DIEA followed by isopropylamine.

-

Reaction: Heat to 150°C in a microwave reactor for 30 minutes OR reflux at 130°C for 4-6 hours in a sealed tube.

-

Monitoring: Monitor by LC-MS (Target Mass: ~215-217 Da for Br-adduct).

-

Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove NMP), dry over

, and concentrate. -

Purification: Flash chromatography (Hexane:EtOAc gradient).

-

Validation Check: The disappearance of the fluorine signal in

B. Biological Assay: IRAK-4 Kinase Inhibition (FRET)

To verify biological activity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is standard.

-

Components: Recombinant human IRAK-4 enzyme, Biotinylated peptide substrate, ATP (

concentration), Europium-labeled anti-phospho-antibody, XL665-labeled Streptavidin. -

Workflow:

-

Incubate compound (serial dilutions in DMSO) with IRAK-4 enzyme and peptide substrate in kinase buffer (50 mM HEPES, pH 7.5, 10 mM

, 1 mM DTT). -

Initiate reaction with ATP. Incubate for 60 min at RT.

-

Stop reaction with detection buffer containing EDTA and detection antibodies.

-

Readout: Measure FRET signal (Ratio 665 nm / 620 nm).

-

-

Data Analysis: Plot % Inhibition vs. Log[Compound] to determine

.

Comparative Activity Data

The following table summarizes the activity of N-isopropylpyridin-4-amine derivatives in relevant assays, derived from patent literature and medicinal chemistry studies.

| Compound Class | R-Group (C2 Position) | Target | Activity ( | Biological Effect |

| Core Scaffold | -H / -Br | IRAK-4 | > 10 | Weak inhibition; used as intermediate. |

| Derivative A | Pyrazolopyridine-CN | IRAK-4 | < 10 nM | Potent inhibition of TNF- |

| Derivative B | Triazolyl-linker | IRAK-4 | 10 - 50 nM | High selectivity over MAPK/SRC kinases. |

| Derivative C | Gem-disubstituted heterocycle | IDH1 (Mutant) | < 100 nM | Inhibition of 2-HG production in glioma cells. |

Safety & Toxicity Profile

While the N-isopropyl group reduces the seizure risk associated with unsubstituted 4-aminopyridine (a potassium channel blocker), toxicity remains a critical parameter.

-

Aquatic Toxicity: Classified as "Very toxic to aquatic life" (H400).[4]

-

Acute Toxicity: "Toxic if swallowed" (H301).

-

Handling: All synthesis steps require a fume hood. Waste must be segregated as halogenated organic waste (if using Br/F precursors) or nitrogenous waste.

References

- Discovery of Heteroaryl Substituted Aminopyridine Compounds as IRAK-4 Inhibitors.

- Gem-disubstituted Heterocyclic Compounds and Their Use as IDH Inhibitors.

- Thiadiazole IRAK4 Inhibitors.

-

PubChem Compound Summary: 2-Isopropylpyridin-4-amine. Source: National Center for Biotechnology Information (2025). Context: Chemical and physical property data for the isomeric structure.[2] URL:[Link]

Sources

- 1. US11702414B2 - Thiadiazole IRAK4 inhibitors - Google Patents [patents.google.com]

- 2. CA2964982C - Heteroaryl compounds as irak inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. WO2016210034A1 - Heteroaryl substituted aminopyridine compounds - Google Patents [patents.google.com]

- 4. CAS No. 34844-89-8 Specifications | Ambeed [ambeed.com]

Methodological & Application

Synthesis of N-Isopropylpyridin-4-amine via Reductive Amination: An Application Note and Protocol

Abstract

This application note provides a comprehensive guide for the synthesis of N-Isopropylpyridin-4-amine, a valuable building block in pharmaceutical and materials science research. The featured protocol utilizes a one-pot reductive amination reaction between 4-aminopyridine and acetone, employing sodium triacetoxyborohydride as a mild and selective reducing agent. This document offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization of the final product. The presented methodology is designed to be robust and scalable, providing researchers with a reliable pathway to this important chemical intermediate.

Introduction and Scientific Rationale

N-substituted pyridin-4-amines are a class of compounds with significant utility in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The isopropyl moiety, in particular, can impart favorable pharmacokinetic properties. The synthesis of N-Isopropylpyridin-4-amine is therefore a critical process for the advancement of various research endeavors.

Reductive amination is a powerful and widely employed method for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction combines the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its in-situ reduction to the corresponding amine.[3] This approach offers several advantages over other alkylation methods, including higher selectivity and the use of milder reaction conditions, which helps to minimize the formation of over-alkylated byproducts.[2][4]

The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is central to the success of this protocol.[4][5] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is sufficiently mild to selectively reduce the intermediate iminium ion without significantly reducing the starting ketone (acetone).[6][7] This selectivity is crucial for achieving a high yield of the desired product in a one-pot procedure.[3][4] Furthermore, NaBH(OAc)₃ is compatible with a wider range of functional groups and reaction solvents compared to other common reductive amination reagents like sodium cyanobohydride (NaBH₃CN).[3][4]

Reaction Mechanism and Workflow

The reductive amination of 4-aminopyridine with acetone proceeds through a two-step sequence within a single reaction vessel. The initial step involves the acid-catalyzed reaction between the primary amine of 4-aminopyridine and the carbonyl group of acetone to form a hemiaminal intermediate. This intermediate then dehydrates to form a protonated imine, known as an iminium ion. In the second step, the hydride from sodium triacetoxyborohydride attacks the electrophilic carbon of the iminium ion, reducing it to the final N-isopropylpyridin-4-amine product.

Below is a diagrammatic representation of the reaction workflow.

Caption: Workflow for the synthesis of N-Isopropylpyridin-4-amine.

Detailed Experimental Protocol

This protocol is intended for trained laboratory personnel. Adherence to all institutional safety guidelines is mandatory.

Materials and Equipment

| Reagents | Grade | Supplier |

| 4-Aminopyridine | ≥98% | Commercially Available |

| Acetone | ACS Grade | Commercially Available |

| Sodium triacetoxyborohydride | 97% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Saturated Sodium Bicarbonate (aq.) | - | Prepared in-house |

| Anhydrous Sodium Sulfate | - | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Equipment |

| Round-bottom flask |

| Magnetic stirrer and stir bar |

| Argon or Nitrogen inlet |

| Syringes |

| Separatory funnel |

| Rotary evaporator |

| Glass column for chromatography |

| Thin Layer Chromatography (TLC) plates |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminopyridine (1.0 g, 10.6 mmol).

-

Solvent and Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (40 mL) followed by acetone (1.55 mL, 21.2 mmol, 2.0 eq). Stir the mixture at room temperature until the 4-aminopyridine has completely dissolved.

-

Initiation of Reduction: In a single portion, add sodium triacetoxyborohydride (3.38 g, 15.9 mmol, 1.5 eq) to the stirring solution. The addition may cause a slight exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material (4-aminopyridine) and the product (N-Isopropylpyridin-4-amine) should have distinct Rf values.

-

Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Be cautious as gas evolution (hydrogen) may occur.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude N-Isopropylpyridin-4-amine can be purified by flash column chromatography on silica gel.

-

Column Packing: Pack a glass column with silica gel using a slurry method with a suitable eluent (e.g., 95:5 Ethyl Acetate:Hexanes).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 50% ethyl acetate). Collect fractions and monitor by TLC.

-

Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to afford N-Isopropylpyridin-4-amine as a solid or oil.

Data and Expected Results

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | White to off-white solid or pale yellow oil |

| Purity (by ¹H NMR) | >95% |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~8.2 (d, 2H), ~6.5 (d, 2H), ~3.7 (septet, 1H), ~1.2 (d, 6H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | ~154, ~150, ~107, ~47, ~22 |

| Mass Spectrometry (ESI+) | m/z calculated for C₈H₁₂N₂ [M+H]⁺: 137.10, found: 137.1 |

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Safety and Handling

5.1. Reagent-Specific Hazards

-